

Application Notes and Protocols for UR-MB-355 in High-Throughput Screening

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Compound of Interest

Compound Name: UR-MB-355

Cat. No.: B12376878

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Introduction

UR-MB-355 is a novel fluorescent ligand designed for the study of the orphan G protein-coupled receptor GPR3 and its closely related homologs, GPR6 and GPR12.^[1] These receptors are implicated in a variety of physiological processes and are considered potential therapeutic targets for conditions such as Alzheimer's disease. This document provides detailed application notes and protocols for the use of **UR-MB-355** in high-throughput screening (HTS) applications, with a primary focus on a NanoBRET™-based ligand binding assay.

UR-MB-355: A Tool for Orphan GPCR Research

UR-MB-355 is a derivative of the known GPR3 inverse agonist AF64394, conjugated to a fluorescent dye. It exhibits submicromolar affinity for GPR3, GPR6, and GPR12, making it a valuable tool for characterizing these understudied receptors.^[1] Its fluorescent properties enable real-time binding studies and the development of robust HTS assays.

Data Presentation: Quantitative Analysis of UR-MB-355 Binding

The following tables summarize the binding affinities of **UR-MB-355** and related compounds for GPR3, GPR6, and GPR12, as determined by NanoBRET™ competition assays.

Table 1: Binding Affinities (pEC50) of **UR-MB-355** for GPR3, GPR6, and GPR12.

Compound	GPR3	GPR6	GPR12
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| **UR-MB-355** | 6.05 | Similar submicromolar affinity | Similar submicromolar affinity |

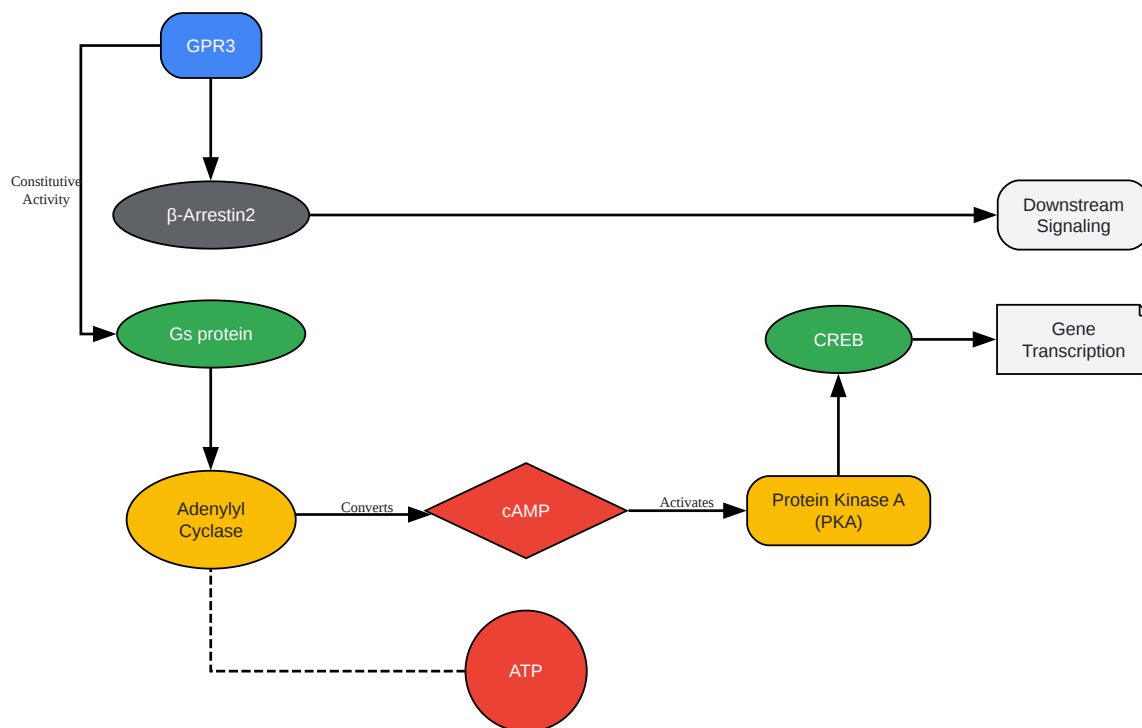
Table 2: Kinetic Dissociation Constant (pKd) of **UR-MB-355** for GPR3.

Compound	pKd
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| **UR-MB-355** | 6.99 |

Signaling Pathway

GPR3 is a constitutively active orphan GPCR that primarily signals through the Gs protein pathway, leading to the activation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP) levels.^{[2][3]} This signaling cascade is involved in various cellular processes. Additionally, GPR3 has been shown to interact with β -arrestin2, which can mediate G protein-independent signaling and is implicated in the regulation of amyloid- β production.^{[4][5]}



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Caption: GPR3 Constitutive Signaling Pathway.

Experimental Protocols

High-Throughput Screening using NanoBRET™ Ligand Binding Assay

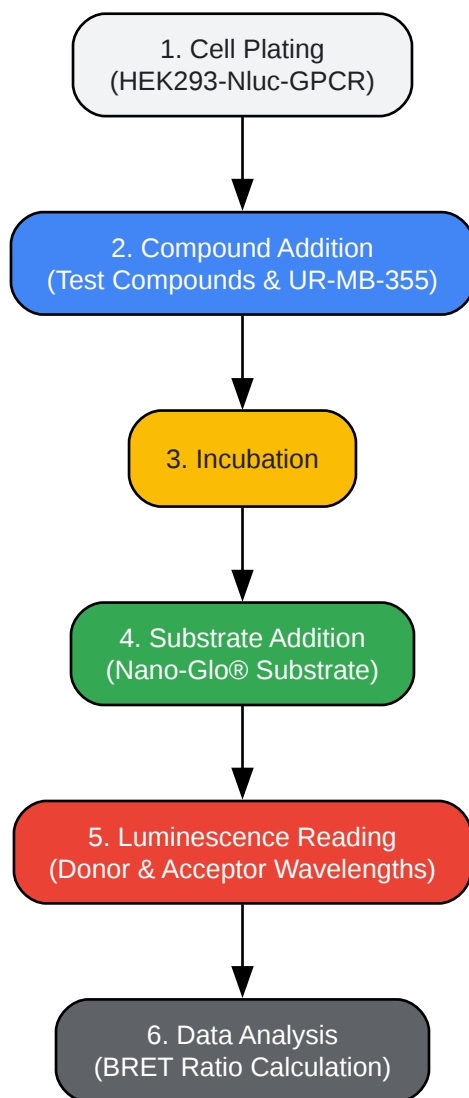
This protocol is adapted from the methods described by Bresinsky et al. in the Journal of Medicinal Chemistry (2023) and is designed for the high-throughput screening of compounds that bind to GPR3, GPR6, or GPR12.^[1]

Objective: To identify and characterize compounds that bind to GPR3, GPR6, or GPR12 by measuring the displacement of the fluorescent ligand **UR-MB-355** in a competitive binding assay format.

Materials:

- Cell Line: HEK293 cells stably expressing N-terminally NanoLuc-tagged GPR3, GPR6, or GPR12.
- Fluorescent Ligand: **UR-MB-355**.
- Assay Buffer: Opti-MEM I Reduced Serum Medium (or equivalent).
- NanoBRET™ Nano-Glo® Substrate: (Promega).
- Test Compounds: Library of small molecules dissolved in DMSO.
- White, opaque 96-well or 384-well microplates.
- Plate reader capable of measuring dual-filtered luminescence (e.g., a reader equipped with 450 nm and >600 nm filters).

Experimental Workflow Diagram:



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Caption: High-Throughput Screening Workflow for **UR-MB-355**.

Protocol:

- Cell Plating:
 - Culture HEK293 cells expressing the Nluc-GPCR fusion protein of interest under standard conditions.
 - On the day of the assay, harvest the cells and resuspend them in assay buffer to the desired density.

- Dispense the cell suspension into the wells of a white, opaque microplate.
- Compound Addition:
 - Prepare serial dilutions of test compounds in assay buffer. The final DMSO concentration should be kept constant and typically below 1%.
 - Add the diluted test compounds to the appropriate wells.
 - Prepare a solution of **UR-MB-355** in assay buffer. The final concentration should be at approximately its K_d value for the respective receptor.
 - Add the **UR-MB-355** solution to all wells except for the negative controls (which should receive assay buffer only).
- Incubation:
 - Incubate the plate at 37°C in a CO₂ incubator for a period determined by binding kinetics (typically 1-2 hours) to allow the binding reaction to reach equilibrium.
- Substrate Addition:
 - Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
 - Add the substrate to all wells.
- Luminescence Reading:
 - Measure the luminescence signal using a plate reader equipped with two filters: a donor emission filter (e.g., 450 nm) and an acceptor emission filter (e.g., >600 nm).
- Data Analysis:
 - Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal.

- Normalize the data to controls (e.g., wells with **UR-MB-355** and no competitor as 100% binding, and wells with a saturating concentration of a known unlabeled ligand as 0% binding).
- Plot the normalized BRET ratio against the logarithm of the test compound concentration and fit the data to a suitable competition binding model to determine the pIC50 or K_i of the test compounds.

Conclusion

UR-MB-355 is a potent and versatile fluorescent ligand for the high-throughput screening and characterization of compounds targeting GPR3, GPR6, and GPR12. The provided NanoBRET™-based protocol offers a robust and sensitive method for identifying novel ligands for these orphan GPCRs, thereby facilitating drug discovery efforts in this area. The detailed quantitative data and pathway information serve as a valuable resource for researchers in the field.

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References

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